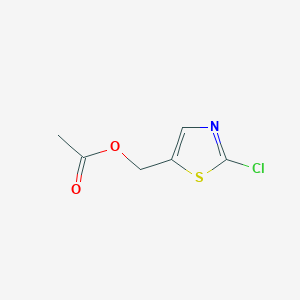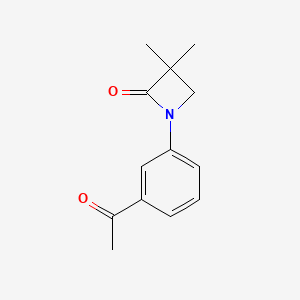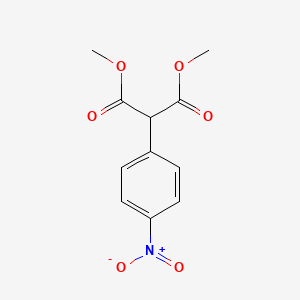![molecular formula C12H15N3S B1303877 4-[5-(2-thiényl)-1H-pyrazol-3-yl]pipéridine CAS No. 321848-28-6](/img/structure/B1303877.png)
4-[5-(2-thiényl)-1H-pyrazol-3-yl]pipéridine
Vue d'ensemble
Description
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a heterocyclic compound that features a piperidine ring attached to a pyrazole ring, which is further substituted with a thienyl group
Applications De Recherche Scientifique
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thienyl group to yield 5-(2-thienyl)-1H-pyrazole.
Attachment of the Piperidine Ring: The 5-(2-thienyl)-1H-pyrazole is then reacted with piperidine under appropriate conditions to form the final compound. This step may involve the use of a coupling reagent or a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thienyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, altering signal transduction pathways.
Interfering with DNA/RNA: The compound may intercalate with DNA or RNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[5-(2-thienyl)-1H-pyrazol-3-yl]morpholine: Similar structure but with a morpholine ring instead of piperidine.
4-[5-(2-thienyl)-1H-pyrazol-3-yl]pyrrolidine: Contains a pyrrolidine ring instead of piperidine.
4-[5-(2-thienyl)-1H-pyrazol-3-yl]azepane: Features an azepane ring instead of piperidine.
Uniqueness
4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is unique due to its specific combination of a piperidine ring with a thienyl-substituted pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWIACIUWFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377473 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-28-6 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)
![1-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1-ethanone](/img/structure/B1303814.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)





